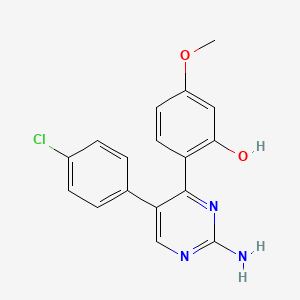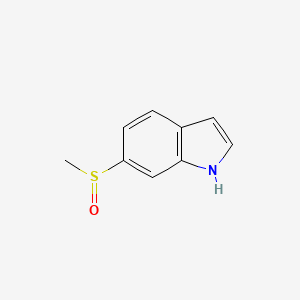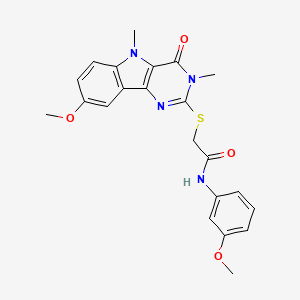
2,5-dimethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2,5-dimethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)furan-3-carboxamide" is a complex organic compound. The detailed studies on this specific compound are limited, but research on similar compounds provides insights into its potential synthesis, structure, and properties.
Synthesis Analysis
Studies on similar compounds suggest a multi-step synthesis process involving reactions like condensation, bromination, and Suzuki coupling. These processes often involve intermediate products and various reagents to achieve the final compound (Ismail et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like FTIR, NMR, and mass spectral analysis. These techniques help in determining the arrangement of atoms and the presence of specific functional groups (Chambhare et al., 2003).
Chemical Reactions and Properties
Compounds with similar structures have been shown to participate in various chemical reactions, such as DNA cleavage and binding. These reactions are often influenced by the presence of electron-donating and withdrawing groups in the compound (Kambappa et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are typically assessed through experimental methods. X-ray diffraction analysis is often used to study the crystal structure of similar compounds (Bozorov et al., 2010).
Chemical Properties Analysis
The chemical properties like reactivity, stability, and interaction with other molecules are crucial for understanding the compound's behavior in various conditions. Studies on related compounds provide insights into their potential reactivity patterns and stability under different chemical conditions (Elmuradov et al., 2011).
Applications De Recherche Scientifique
The chemical compound "2,5-dimethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)furan-3-carboxamide" is a part of a broader category of compounds with potential applications in scientific research, particularly in the development of novel Central Nervous System (CNS) acting drugs, synthetic DNA minor groove-binding drugs, and sustainable access to new generation polymers, functional materials, and fuels. Below is a detailed exploration of its applications, excluding drug use, dosage, and side effects, focusing on its relevance to scientific research.
Central Nervous System (CNS) Acting Drugs
Research indicates that heterocycles, including furan derivatives, play a significant role in synthesizing compounds with potential CNS activity. These compounds could serve as lead molecules for developing new drugs targeting CNS disorders, highlighting the importance of furan derivatives like the subject compound in medicinal chemistry (S. Saganuwan, 2017).
Synthetic DNA Minor Groove-binding Drugs
Furan-containing analogues, similar in structure to the compound , are integral in activities against various infections and diseases. Their role in binding with the minor groove of DNA, as discussed in the context of developing drugs against HIV and cancer, underscores the compound's potential as a template for creating effective therapeutic agents (B. S. Reddy, S. Sondhi, J. Lown, 1999).
Sustainable Polymers and Functional Materials
The compound's structural category, particularly its furan component, is crucial in synthesizing sustainable polymers and functional materials from biomass. This application is especially relevant in the context of transitioning to green chemistry and reducing reliance on non-renewable hydrocarbon sources (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Mécanisme D'action
Target of Action
It’s known that similar compounds have shown affinity towards multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets resulting in various biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
2,5-dimethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-10-8-14(11(2)27-10)17(26)24-13-4-6-25(7-5-13)16-9-15(18(19,20)21)22-12(3)23-16/h8-9,13H,4-7H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTLNBFHQFNCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2488995.png)




![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)
![2-[(3-Chlorophenyl)methyl]oxirane](/img/structure/B2489005.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)

